molecular formula C20H16N4O4 B11478906 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

Cat. No.: B11478906
M. Wt: 376.4 g/mol
InChI Key: SZGCDSLZHBWKBN-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an epoxymethano group, and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization to form the 1,3-benzodioxole ring.

    Introduction of the Epoxymethano Group: This step involves the reaction of an appropriate precursor with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Assembly of the Chromene Core: The chromene core can be constructed via a cyclization reaction involving a suitable diene and a nitrile-containing compound.

    Final Coupling and Cyclization: The final step involves the coupling of the benzodioxole and chromene intermediates, followed by cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it useful in pharmacological research.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets in a specific manner, leading to the development of new drugs for various diseases.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets. This can lead to the modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
  • 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-dicarbonitrile
  • 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-mononitrile

Uniqueness

The presence of three nitrile groups in this compound distinguishes it from similar compounds. This structural feature can significantly influence its reactivity and interaction with biological targets, potentially leading to unique properties and applications.

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile

InChI

InChI=1S/C20H16N4O4/c21-8-18(9-22)16(12-4-5-13-14(7-12)26-11-25-13)27-20-6-2-1-3-15(20)19(18,10-23)17(24)28-20/h4-5,7,15-16,24H,1-3,6,11H2

InChI Key

SZGCDSLZHBWKBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC23C(C1)C(C(=N)O2)(C(C(O3)C4=CC5=C(C=C4)OCO5)(C#N)C#N)C#N

Origin of Product

United States

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